Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane
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Overview
Description
Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane is a chemical compound with the molecular formula C8H14OSi. It is known for its unique chemical structure, which includes a trimethylsilyl group attached to an ethynyl group, further connected to a 2-methyloxirane ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with 2-methyloxirane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxirane derivatives, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane finds applications in various scientific research fields, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Research explores its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the activity of enzymes or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane include:
- Trimethylsilylacetylene
- 2-Methyloxirane
- Ethynyltrimethylsilane
Uniqueness
This compound stands out due to its combination of a trimethylsilyl group, an ethynyl group, and a 2-methyloxirane ring. This unique structure imparts distinct reactivity and functional properties, making it valuable in various research applications .
Properties
Molecular Formula |
C8H14OSi |
---|---|
Molecular Weight |
154.28 g/mol |
IUPAC Name |
trimethyl-[2-(2-methyloxiran-2-yl)ethynyl]silane |
InChI |
InChI=1S/C8H14OSi/c1-8(7-9-8)5-6-10(2,3)4/h7H2,1-4H3 |
InChI Key |
BDIRUKYQBODTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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